DIATRIZOATE MEGLUMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIATRIZOATE MEGLUMINE is a complex organic compound known for its significant applications in medical imaging and diagnostics. This compound is often used as a contrast agent in radiographic studies due to its high iodine content, which enhances the visibility of internal structures in X-ray imaging .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diacetamido-2,4,6-triiodobenzoic acid typically involves the iodination of benzoic acid derivatives followed by acetylation. The process begins with the nitration of benzoic acid to form 3,5-dinitrobenzoic acid, which is then reduced to 3,5-diaminobenzoic acid. Subsequent iodination yields 3,5-diamino-2,4,6-triiodobenzoic acid, which is finally acetylated to produce 3,5-Diacetamido-2,4,6-triiodobenzoic acid .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process includes multiple purification steps such as recrystallization and chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3,5-Diacetamido-2,4,6-triiodobenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Halogen substitution reactions can replace iodine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide (NaI) in acetone.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
3,5-Diacetamido-2,4,6-triiodobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in studies involving cellular imaging and molecular biology.
Medicine: Widely used as a contrast agent in radiographic imaging to enhance the visibility of internal organs and tissues.
Industry: Utilized in the production of diagnostic agents and pharmaceuticals.
Mechanism of Action
The primary mechanism of action of 3,5-Diacetamido-2,4,6-triiodobenzoic acid in medical imaging is its ability to absorb X-rays due to its high iodine content. When injected into the body, it localizes in specific tissues, providing contrast by blocking X-rays and making the targeted areas appear white on radiographic films. This contrast enhancement allows for better visualization of internal structures and abnormalities .
Comparison with Similar Compounds
Similar Compounds
2,3,5-Triiodobenzoic acid: Another iodinated compound used in imaging and as a plant growth regulator.
3-Acetamido-2,4,6-triiodobenzoic acid: Similar in structure but with different functional groups, used in various chemical applications.
Uniqueness
3,5-Diacetamido-2,4,6-triiodobenzoic acid is unique due to its specific combination of acetylamino and iodinated groups, which provide both high contrast in imaging and specific reactivity in chemical synthesis. Its dual functionality makes it particularly valuable in both medical and industrial applications .
Properties
IUPAC Name |
3,5-diacetamido-2,4,6-triiodobenzoic acid;6-(methylamino)hexane-1,2,3,4,5-pentol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O4.C7H17NO5/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-2H3,(H,15,17)(H,16,18)(H,19,20);4-13H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKKOBKEXMRYFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I.CNCC(C(C(C(CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26I3N3O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
809.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.